3'-Methoxyacetophenone

説明

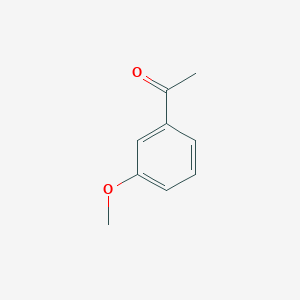

Structure

3D Structure

特性

IUPAC Name |

1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYUSCHCCGXLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207321 | |

| Record name | 3-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [Alfa Aesar MSDS], Liquid | |

| Record name | 3-Acetylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | 3-Acetylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-37-8 | |

| Record name | 3-Methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K3UR56Z4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3'-Methoxyacetophenone chemical properties and structure

An In-depth Technical Guide to 3'-Methoxyacetophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as m-methoxyacetophenone or 3-acetylanisole, is an aromatic ketone that serves as a versatile intermediate and building block in organic synthesis.[1] With a methoxy (B1213986) group and a ketone functional group attached to a benzene (B151609) ring, it exhibits unique reactivity that makes it valuable in the pharmaceutical, agrochemical, and fragrance industries.[1] Its applications range from being a key ingredient in perfumes and flavorings to an essential precursor in the synthesis of more complex molecules and pharmaceuticals targeting specific biological pathways.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its application in experimental design, chemical synthesis, and formulation development.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-methoxyphenyl)ethanone | [3][4][5] |

| Synonyms | 3-Acetylanisole, m-Methoxyacetophenone, Methyl 3-methoxyphenyl (B12655295) ketone | [1][4][5] |

| CAS Number | 586-37-8 | [3][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4][5] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | -7 °C | [1] |

| Boiling Point | 239-241 °C (lit.) | [1][6][7] |

| Density | 1.094 g/mL at 25 °C (lit.) | [1][7] |

| Refractive Index (n20/D) | 1.542 (lit.) | [1][7] |

| Flash Point | 110 °C / 230 °F (closed cup) | [8] |

| Solubility | Fully miscible in water, soluble in alcohol. | [2][7] |

| Vapor Pressure | 0.08 mmHg | [3] |

| InChI Key | BAYUSCHCCGXLAY-UHFFFAOYSA-N | [3][4][5] |

| SMILES String | COc1cccc(c1)C(C)=O |

Chemical Structure

The structure of this compound consists of an acetophenone (B1666503) core with a methoxy group substituted at the meta-position (carbon 3) of the benzene ring.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxyacetophenone [webbook.nist.gov]

- 5. 3-Methoxyacetophenone [webbook.nist.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3'-Methoxyacetophenone (CAS Number 586-37-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The fundamental physicochemical properties of 3'-Methoxyacetophenone are summarized in the table below, providing a comprehensive overview for easy comparison and reference.

| Property | Value | Reference(s) |

| CAS Number | 586-37-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -7 °C | [1] |

| Boiling Point | 239-241 °C | [1][4] |

| Density | 1.094 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.542 | [1][3] |

| Solubility | Soluble in alcohol; fully miscible in water. | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.4-7.1 (m) | Multiplet | Aromatic protons |

| ~3.8 (s) | Singlet | Methoxy (B1213986) (-OCH₃) protons | |

| ~2.5 (s) | Singlet | Acetyl (-COCH₃) protons |

Note: The exact chemical shifts for the aromatic protons can vary slightly depending on the solvent used. A representative ¹H NMR spectrum is available for reference.[6]

| Nucleus | Chemical Shift (δ) ppm |

| ¹³C NMR | ~198 (C=O) |

| ~160 (C-OCH₃) | |

| ~138 (Ar-C) | |

| ~129 (Ar-CH) | |

| ~120 (Ar-CH) | |

| ~112 (Ar-CH) | |

| ~55 (-OCH₃) | |

| ~26 (-COCH₃) |

Note: The assignments are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~1680 | C=O (ketone) stretching |

| ~1600, 1580, 1480 | C=C (aromatic ring) stretching |

| ~1250 | C-O-C (ether) stretching |

| ~2950-2850 | C-H (aliphatic) stretching |

| ~3100-3000 | C-H (aromatic) stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern is characterized by the loss of a methyl group ([M-15]⁺) to form the base peak at m/z 135, and the loss of an acetyl group ([M-43]⁺) at m/z 107.

| m/z | Ion |

| 150 | [M]⁺ |

| 135 | [M - CH₃]⁺ (base peak) |

| 107 | [M - COCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of anisole (B1667542). The following is an adaptable protocol.

Materials:

-

Anisole

-

Acetic anhydride (B1165640) or Acetyl chloride

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or scandium(III) triflate)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or nitromethane)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Add anisole to the cooled mixture.

-

Add acetic anhydride or acetyl chloride dropwise from the dropping funnel while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

General Synthesis Workflow

Purification of this compound

The crude product can be purified by vacuum distillation or column chromatography.

Recrystallization (if applicable as a solid derivative):

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water).

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography:

-

Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be adapted for the analysis of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 275 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

Analytical Characterization Workflow

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. Its primary role in the life sciences appears to be as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.[3]

It is important to distinguish this compound from its well-studied isomer, 3-hydroxy-4-methoxyacetophenone (apocynin). Apocynin is known for its anti-inflammatory and antioxidant properties, primarily through the inhibition of NADPH oxidase. While structurally related, the biological activities of apocynin cannot be directly extrapolated to this compound.

Further research is required to elucidate any intrinsic biological effects and mechanisms of action of this compound.

Safety and Handling

This compound is considered harmful if swallowed and causes skin and eye irritation.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a fume hood.[7] Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[4]

Conclusion

This compound (CAS 586-37-8) is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. The experimental protocols for its synthesis, purification, and analysis are established and adaptable. While it is a key building block in the development of pharmaceuticals, its own biological activity remains an area for future investigation. This guide provides a comprehensive technical overview to support researchers and scientists in their work with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-(3-Methoxyphenyl)-2-(2-phenylphenoxy)ethanone | C21H18O3 | CID 897603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]

Spectroscopic Profile of 3'-Methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Methoxyacetophenone (also known as 3-acetylanisole), a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Chemical Structure and Properties

This compound is an aromatic ketone with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1][2] Its structure consists of an acetophenone (B1666503) core substituted with a methoxy (B1213986) group at the meta-position of the benzene (B151609) ring.

| Property | Value |

| IUPAC Name | 1-(3-methoxyphenyl)ethanone[1] |

| Synonyms | 3-Acetylanisole, m-Methoxyacetophenone |

| CAS Number | 586-37-8[1][2] |

| Molecular Formula | C₉H₁₀O₂[1][2] |

| Molecular Weight | 150.17 g/mol [1] |

| Appearance | Pale yellow liquid[1] |

| Boiling Point | 239-241 °C[3] |

| Density | 1.094 g/mL at 25 °C |

graph 3_Methoxyacetophenone_Structure { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF";// Atom nodes C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="-0.65, -2.25!", fontcolor="#202124"]; C5 [label="C", pos="0.65, -2.25!", fontcolor="#202124"]; C6 [label="C", pos="0,-3!", fontcolor="#202124"]; O1 [label="O", pos="2.6,0!", fontcolor="#EA4335"]; C7 [label="C", pos="3.9,0.75!", fontcolor="#202124"]; O2 [label="O", pos="-2.6,0!", fontcolor="#EA4335"]; C8 [label="C", pos="-3.9,-0.75!", fontcolor="#202124"]; H1 [label="H", pos="4.2, 1.5!", fontcolor="#5F6368"]; H2 [label="H", pos="4.5, 0!", fontcolor="#5F6368"]; H3 [label="H", pos="3.6, 1.5!", fontcolor="#5F6368"]; H4 [label="H", pos="-1.25, -3!", fontcolor="#5F6368"]; H5 [label="H", pos="1.25, -3!", fontcolor="#5F6368"]; H6 [label="H", pos="0, -4!", fontcolor="#5F6368"]; H7 [label="H", pos="-4.2, -1.5!", fontcolor="#5F6368"]; H8 [label="H", pos="-4.5, 0!", fontcolor="#5F6368"]; H9 [label="H", pos="-3.6, -1.5!", fontcolor="#5F6368"]; H10 [label="H", pos="0, 2.5!", fontcolor="#5F6368"];

// Bond edges C1 -- C2 [color="#202124"]; C1 -- C3 [color="#202124"]; C2 -- C4 [color="#202124"]; C3 -- C5 [color="#202124"]; C4 -- C6 [color="#202124"]; C5 -- C6 [color="#202124"]; C3 -- O1 [color="#202124"]; O1 -- C7 [color="#202124"]; C2 -- O2 [color="#202124"]; O2 -- C8 [color="#202124"]; C7 -- H1 [color="#5F6368"]; C7 -- H2 [color="#5F6368"]; C7 -- H3 [color="#5F6368"]; C4 -- H4 [color="#5F6368"]; C5 -- H5 [color="#5F6368"]; C6 -- H6 [color="#5F6368"]; C8 -- H7 [color="#5F6368"]; C8 -- H8 [color="#5F6368"]; C8 -- H9 [color="#5F6368"]; C1 -- H10 [color="#5F6368"];

// Aromatic ring indication node [shape=circle, label="", width=1.5, style=dashed, color="#5F6368", pos="0, -1.5!"]; }

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 89.56 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50-7.10 | m | 4H | Ar-H |

| 3.84 | s | 3H | -OCH₃ |

| 2.57 | s | 3H | -COCH₃ |

Data sourced from ChemicalBook.[3]

¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 197.9 | C=O |

| 159.9 | Ar-C-O |

| 138.6 | Ar-C |

| 129.5 | Ar-CH |

| 120.8 | Ar-CH |

| 119.4 | Ar-CH |

| 112.4 | Ar-CH |

| 55.4 | -OCH₃ |

| 26.7 | -CH₃ |

Predicted data, consistent with typical values for similar structures.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | m | C-H stretch (aromatic and aliphatic) |

| ~1680 | s | C=O stretch (aryl ketone) |

| ~1600, 1480 | m | C=C stretch (aromatic ring) |

| ~1250, 1040 | s | C-O stretch (aryl ether) |

Characteristic absorption bands based on data from various sources.

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 150 | 58.5 | [M]⁺ (Molecular Ion) |

| 135 | 100.0 | [M-CH₃]⁺ |

| 107 | 44.1 | [M-COCH₃]⁺ |

| 77 | 38.9 | [C₆H₅]⁺ |

Data sourced from ChemicalBook and NIST Chemistry WebBook.[3][4]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of those used for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. The data was processed by applying a Fourier transform to the free induction decay (FID) signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using an FTIR spectrometer. For a liquid sample like this compound, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty sample holder or clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In the electron ionization (EI) source, the sample molecules were bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Caption: General workflow for spectroscopic analysis.

References

Physical properties of 3'-Methoxyacetophenone (melting point, boiling point)

This in-depth technical guide provides a comprehensive overview of the key physical properties of 3'-Methoxyacetophenone, with a focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental methodologies for these determinations and presents the data in a clear, accessible format.

Core Physical Properties

This compound, also known as m-acetoanisole, is an aromatic ketone that serves as a versatile intermediate in the synthesis of various organic compounds, including flavonoids with potential pharmacological activities.[1] An accurate understanding of its physical properties is fundamental for its application in research and development.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below. These values represent the temperatures at which the compound undergoes phase transitions from solid to liquid (melting point) and from liquid to gas (boiling point) under atmospheric pressure.

| Physical Property | Value |

| Melting Point | -7 °C |

| Boiling Point | 239-241 °C |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range. The following protocol outlines a common method for its determination using a capillary tube.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, which contains a heat-transfer fluid (e.g., silicone oil) or a heated metal block.[2]

-

Heating: The apparatus is heated gradually, and the temperature is monitored closely. The heating rate is typically controlled to be slow (around 1-2 °C per minute) as the temperature approaches the expected melting point to ensure thermal equilibrium.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][3] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an open system, this is typically the atmospheric pressure. The following protocol describes a common micro-method for determining the boiling point.

Methodology:

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[4][5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, with the sample tube adjacent to the thermometer bulb. This is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[4][5]

-

Heating and Observation: The apparatus is heated slowly and uniformly. As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

-

Recording the Boiling Point: The heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for the Experimental Determination of Physical Properties.

References

An In-depth Technical Guide to the Solubility of 3'-Methoxyacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxyacetophenone (CAS No: 586-37-8), an aromatic ketone, is a versatile intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a methoxy (B1213986) group on the phenyl ring, influences its reactivity and solubility, making a thorough understanding of its solubility profile in different organic solvents crucial for its application in pharmaceutical development, and the fragrance industry.[1] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualized workflow to aid researchers in their laboratory practices.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions from various sources provide valuable insights into its solubility characteristics. The following table summarizes the available qualitative and any limited quantitative solubility information for this compound.

| Solvent | IUPAC Name | Qualitative Solubility | Quantitative Solubility (at 25 °C unless specified) |

| Water | Water | Fully Miscible[2][3] | Data not available |

| Ethanol (B145695) | Ethanol | Soluble[2] | Data not available |

| Chloroform (B151607) | Trichloromethane | Slightly Soluble[3] | Data not available |

| Ethyl Acetate | Ethyl ethanoate | Slightly Soluble[3] | Data not available |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble (inferred from solute-solvent interaction studies)[4] | Data not available |

| Benzene | Benzene | Soluble (inferred from solute-solvent interaction studies)[4] | Data not available |

It is important for researchers to experimentally determine the quantitative solubility in their specific solvent systems and conditions of interest.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pre-formulation studies and for designing synthetic routes. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Equilibrium Shake-Flask Method Coupled with UV-Vis Spectrophotometry

This method is widely used to determine the equilibrium solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[6]

-

Seal the containers tightly to prevent solvent evaporation.

-

Place the containers in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to centrifuge the samples at the experimental temperature to ensure complete separation of the solid and liquid phases.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining solid particles.

-

-

UV-Vis Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across a range of UV wavelengths.[8] Aromatic ketones typically exhibit absorbances in the 270-300 nm range.[9]

-

Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility that does not require spectroscopic analysis.[10][11]

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

Dessicator

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the shake-flask method (steps 1a-1c) to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.

-

-

Sample Collection and Weighing:

-

After equilibration and settling of the excess solid, carefully transfer a known volume or weight of the clear supernatant to a pre-weighed, solvent-resistant evaporating dish or vial.[12]

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the dish or vial. This can be done at room temperature if the solvent is volatile, or by gentle heating in an oven or vacuum oven.[12] The temperature should be kept well below the boiling point of this compound (239-241 °C) to avoid any loss of the solute.

-

Ensure complete removal of the solvent.

-

-

Drying and Weighing of Residue:

-

Once the solvent is evaporated, place the dish or vial in an oven at a moderate temperature (e.g., 50-60 °C) to dry the residue to a constant weight.[11]

-

Cool the dish or vial in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

-

Weigh the dish or vial containing the dry residue. The difference between this weight and the initial weight of the empty container is the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility based on the mass of the dissolved solid and the initial volume or mass of the solvent used. Express the solubility in appropriate units (e.g., g/100 mL or g/100 g of solvent).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the literature, its qualitative solubility profile indicates good solubility in polar organic solvents like ethanol and limited solubility in less polar solvents such as chloroform and ethyl acetate. For drug development and synthetic chemistry applications, it is imperative that researchers perform their own quantitative solubility determinations under their specific experimental conditions. The detailed shake-flask with UV-Vis analysis and gravimetric methods provided in this guide offer robust and reliable protocols for obtaining this critical data. The visualized workflow further clarifies the experimental sequence, ensuring a systematic and accurate approach to solubility measurement.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 586-37-8 CAS MSDS (3-Methoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. An investigation of solute-solvent interactions in binary liquid mixtures of this compound: using Raman spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. benchchem.com [benchchem.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

3'-Methoxyacetophenone: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxyacetophenone, a naturally occurring aromatic ketone, has garnered interest for its presence in traditional food sources and its potential applications in various scientific fields. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural occurrence of this compound. It details its identification in natural sources, summarizes the analytical methodologies for its detection, and provides adaptable experimental protocols for its isolation and analysis. This document aims to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as m-acetylanisole, is an organic compound with the chemical formula C₉H₁₀O₂.[1][2][3][4] It belongs to the class of alkyl-phenylketones, which are aromatic compounds characterized by a ketone group substituted with an alkyl group and a phenyl group.[5] Its structure features a methoxy (B1213986) group at the meta-position of the acetophenone (B1666503) core. While its applications as a synthetic intermediate are recognized, its natural origins are less extensively documented.[6] This guide focuses on the discovery and natural prevalence of this compound.

Discovery

The initial discovery and first synthesis of this compound are not well-documented in readily available scientific literature. It is a known chemical compound that has been cataloged and characterized, with its properties available in various chemical databases.[1][2][4][7][8]

Natural Occurrence

The primary documented natural source of this compound is the seed of Sesamum indicum , commonly known as sesame.[1][5] It is one of the volatile organic compounds (VOCs) that contribute to the characteristic aroma and flavor of sesame oil.[9][10] The compound is likely formed during the roasting process of sesame seeds through Maillard reactions and the degradation of phenolic compounds.

Quantitative Data

Specific quantitative data on the concentration of this compound in Sesamum indicum or other natural sources is not extensively reported in the current literature. However, its presence as a volatile component in sesame oil has been confirmed through qualitative analytical techniques. The table below summarizes the analytical methods used for its detection.

| Plant Source | Plant Part | Analytical Method | Quantitative Data | Reference(s) |

| Sesamum indicum | Seed Oil | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Presence confirmed, but specific concentration not reported. | [9][10] |

| Sesamum indicum | Seed Oil | Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Identified as a volatile organic compound; quantitative data not provided. | [9][10] |

Experimental Protocols

Isolation of this compound from Sesamum indicum (General Approach)

While a specific protocol for the isolation of this compound from sesame seeds is not detailed in the literature, a general methodology can be adapted from protocols for the isolation of volatile and semi-volatile compounds from plant materials.

5.1.1. Extraction

-

Solvent Extraction: A common initial step involves the extraction of the compound from crushed sesame seeds using an appropriate solvent. Due to the semi-volatile nature of this compound, solvents like methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate (B1210297) can be employed.

-

Headspace Solid-Phase Microextraction (HS-SPME): For the analysis of volatile compounds, HS-SPME is a suitable technique. This involves exposing a coated fiber to the headspace above the heated sesame oil or ground seeds to adsorb the volatile analytes.

5.1.2. Purification

-

Column Chromatography: The crude extract can be subjected to column chromatography for separation. A silica (B1680970) gel column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) would be a standard approach.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative or semi-preparative HPLC with a reversed-phase C18 column is a suitable method. A gradient of acetonitrile (B52724) and water is typically used as the mobile phase.[11]

Identification and Analysis

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective method for the identification and analysis of this compound in natural extracts.

-

Sample Preparation: The extracted sample is dissolved in a suitable solvent (e.g., dichloromethane, methanol) and injected into the GC-MS system. For volatile analysis, a headspace autosampler can be used.

-

GC Conditions (General Example):

-

Column: DB-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50°C, hold for 2 min, then ramp to 250°C at a rate of 5°C/min, and hold for 5 min.

-

Injector Temperature: 250°C.

-

-

MS Conditions (General Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a commercial standard and by matching the mass spectrum with libraries such as NIST and Wiley.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical process of identifying this compound and a general experimental workflow for its isolation and analysis.

Caption: Logical workflow for the identification of this compound.

Caption: General experimental workflow for isolation and analysis.

Biological Activity

Currently, there is a lack of specific studies on the biological activities of this compound. However, its structural similarity to other naturally occurring acetophenones, such as apocynin (4'-hydroxy-3'-methoxyacetophenone), which exhibits known anti-inflammatory and antioxidant properties, suggests that this compound could be a candidate for future pharmacological investigations. Further research is needed to explore its potential biological effects.

Conclusion

This compound is a naturally occurring compound identified in Sesamum indicum. While its discovery history is not extensively documented, modern analytical techniques, particularly GC-MS, have confirmed its presence in this natural source. The lack of quantitative data and dedicated studies on its biological activities presents an opportunity for future research. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to further investigate the natural occurrence and potential applications of this intriguing molecule.

References

- 1. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxyacetophenone [webbook.nist.gov]

- 3. 3′-メトキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Methoxyacetophenone [webbook.nist.gov]

- 5. Showing Compound this compound (FDB000359) - FooDB [foodb.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Methoxyacetophenone [webbook.nist.gov]

- 8. 3-Methoxyacetophenone [webbook.nist.gov]

- 9. Frontiers | Investigation of the differences in volatile organic compounds of sesame oil under different processing methods using GC-IMS and electronic nose [frontiersin.org]

- 10. Investigation of the differences in volatile organic compounds of sesame oil under different processing methods using GC-IMS and electronic nose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3'-Methoxyacetophenone

For researchers, scientists, and drug development professionals, 3'-Methoxyacetophenone is a versatile aromatic ketone with significant applications in organic synthesis. This technical guide provides an in-depth overview of its chemical identity, properties, and synthesis, adhering to stringent data presentation and visualization standards.

Chemical Identity and Nomenclature

The nomenclature of a compound is critical for unambiguous identification in research and development. This compound is known by several names across different chemical databases and publications.

IUPAC Name: 1-(3-methoxyphenyl)ethanone[1][2]

Synonyms: A comprehensive list of synonyms is provided to aid in literature and database searches.

| Synonym Category | Synonym |

| Systematic & Common Names | 3-Methoxyacetophenone[1][3], m-Methoxyacetophenone[1][2], 3-Acetylanisole[1][2][3], 1-Acetyl-3-methoxybenzene[2][4], Methyl 3-methoxyphenyl (B12655295) ketone[2][4], meta-Methoxyacetophenone[2][4], m-Acetanisole[2][3], 3-Methoxy-1-acetylbenzene[2][4], Ethanone, 1-(3-methoxyphenyl)-[1][2] |

| Registry & Database Identifiers | CAS Number: 586-37-8[1][2], NSC 65593[1][2], EINECS 209-573-3[1], UNII: 1K3UR56Z4N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][2][5] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Melting Point | -7 °C | [3] |

| Boiling Point | 239-241 °C (lit.) | [6][7] |

| Density | 1.094 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.542 (lit.) | [6][7] |

| Solubility | Fully miscible in water. Soluble in alcohol. | [3][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [7] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Nickel-Catalyzed Synthesis from Arylboronic Acid

This protocol describes the synthesis of this compound from 3-methoxyphenylboronic acid and an alkyl nitrile using a nickel catalyst.

Materials and Equipment:

-

3-methoxyphenylboronic acid

-

Acetonitrile (or other suitable alkyl nitrile)

-

Nickel(II) bromide 2-methoxyethyl ether complex (NiBr₂·diglyme)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Autoclave with a Teflon reaction tube

-

Magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup

Procedure: [8]

-

To a 10 mL Teflon reaction tube within an autoclave, add NiBr₂·diglyme (5 mol%) and 1,10-phenanthroline (10 mol%).

-

Add 3-methoxyphenylboronic acid (1.0 mmol), sodium bicarbonate (2.0 equiv), water (2.0 mmol), and the alkyl nitrile (1.0 mL).

-

Seal the autoclave and heat the reaction mixture to 100 °C for 5 hours with stirring.

-

After the reaction, cool the autoclave to room temperature.

-

Add 30 mL of water to the reaction mixture and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography to yield this compound.

Protocol 2: Synthesis of ω-Methoxyacetophenone via Grignard Reaction

This protocol details the synthesis of the related compound, ω-Methoxyacetophenone, which can be adapted for other acetophenones.

Materials and Equipment:

-

Magnesium turnings

-

Dry ether

-

Dilute sulfuric acid

-

5% aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Three-necked flask with separatory funnel, reflux condenser, and mercury-sealed stirrer

-

Ice-salt bath

-

Distillation apparatus

Procedure: [9]

-

Prepare a solution of phenylmagnesium bromide in a 2-L three-necked flask from magnesium (0.36 gram atom), bromobenzene (0.36 mole), and 350 mL of dry ether.

-

Cool the Grignard reagent in an ice-salt bath.

-

Slowly add a mixture of methoxyacetonitrile (0.3 mole) and 50 mL of dry ether with stirring.

-

Allow the mixture to stand at room temperature for 2 hours.

-

Cool the mixture again and decompose it by adding 500 mL of water and cracked ice, followed by 100 mL of cold dilute sulfuric acid.

-

Separate the ether layer and extract the aqueous layer with a small amount of ether.

-

Combine the ether extracts and wash with 5% aqueous sodium carbonate solution, followed by water.

-

Dry the ether solution with anhydrous sodium sulfate.

-

Remove the ether by distillation and distill the residue under reduced pressure to obtain ω-Methoxyacetophenone.

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic workflows relevant to acetophenone (B1666503) derivatives.

Caption: General workflow for the nickel-catalyzed synthesis of aryl ketones.

Caption: Synthetic pathway for flavonoids from an acetophenone derivative.[10]

Applications in Research and Development

This compound is a valuable building block in various fields:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[11]

-

Fragrance and Flavor Industry: Its aromatic properties make it a useful ingredient in the formulation of perfumes and flavorings.[11]

-

Polymer Science: It can be employed as a photoinitiator in polymerization reactions.[11]

-

Analytical Chemistry: It is used in the development of analytical methods for the detection and quantification of other substances.[11]

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and applications is intended to support and facilitate further research and development efforts.

References

- 1. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxyacetophenone [webbook.nist.gov]

- 3. 586-37-8 CAS MSDS (3-Methoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Methoxyacetophenone [webbook.nist.gov]

- 5. 3-Methoxyacetophenone [webbook.nist.gov]

- 6. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]

- 7. 3 -Methoxyacetophenone 97 586-37-8 [sigmaaldrich.com]

- 8. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

A Deep Dive into the Molecular Architecture of 3'-Methoxyacetophenone: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure and properties of 3'-Methoxyacetophenone (3'-MAP). Leveraging computational chemistry methods, primarily Density Functional Theory (DFT), this document explores the conformational landscape, vibrational characteristics, electronic properties, and non-linear optical (NLO) potential of this aromatic ketone. While direct theoretical studies on this compound are limited, this guide synthesizes available data and draws upon analyses of analogous compounds to present a robust theoretical framework. All quantitative data is summarized in structured tables, and key experimental and computational protocols are detailed. Visualizations of the molecular structure and theoretical workflows are provided to enhance understanding.

Introduction

This compound (C₉H₁₀O₂) is an aromatic ketone that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Understanding its three-dimensional structure, conformational preferences, and electronic properties at a molecular level is crucial for predicting its reactivity, designing new synthetic pathways, and exploring its potential applications in materials science. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate these molecular characteristics.

This guide focuses on the computational analysis of this compound's molecular structure, vibrational spectra (FT-IR and FT-Raman), electronic properties (HOMO-LUMO analysis, UV-Vis spectra), and NLO properties.

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a benzene (B151609) ring substituted with an acetyl group and a methoxy (B1213986) group at the meta position. The presence of these functional groups and their rotational freedom gives rise to different possible conformers.

Theoretical calculations, specifically DFT, are employed to determine the most stable conformation by optimizing the molecular geometry and calculating the total energy of various possible orientations of the acetyl and methoxy groups. While a detailed conformational analysis specifically for this compound is not extensively documented in the literature, studies on similar molecules, such as 4-hydroxy-3-methoxyacetophenone, reveal that different orientations of the acetyl and methoxy groups lead to distinct conformers (e.g., s-cis and s-trans).[2] The relative stability of these conformers is determined by factors like intramolecular hydrogen bonds and steric hindrance.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) of 3'-Hydroxyacetophenone (as an analogue for this compound) calculated by DFT/B3LYP method.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.393 | C6-C1-C2 | 120.4 |

| C2-C3 | 1.388 | C1-C2-C3 | 120.2 |

| C3-C4 | 1.391 | C2-C3-C4 | 119.5 |

| C4-C5 | 1.390 | C3-C4-C5 | 120.5 |

| C5-C6 | 1.389 | C4-C5-C6 | 120.1 |

| C1-C6 | 1.392 | C5-C6-C1 | 119.3 |

| C1-C7 | 1.493 | C2-C1-C7 | 119.8 |

| C7-O8 | 1.229 | C6-C1-C7 | 119.8 |

| C7-C9 | 1.515 | C1-C7-O8 | 121.3 |

| C3-O10 | 1.365 | C1-C7-C9 | 117.8 |

| O10-H11 | 0.965 | O8-C7-C9 | 120.9 |

| C9-H12 | 1.095 | C2-C3-O10 | 115.8 |

| C9-H13 | 1.095 | C4-C3-O10 | 124.7 |

| C9-H14 | 1.095 | C3-O10-H11 | 109.1 |

Data extracted from a study on 3-hydroxyacetophenone as a structural analogue. The numbering of atoms may differ from this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful technique to identify the functional groups and characterize the bonding within a molecule. Theoretical calculations of vibrational frequencies complement experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of vibrational modes.

A study on this compound utilized DFT calculations to analyze its Raman spectrum.[3] For a more comprehensive vibrational analysis, data from the analogous molecule 3-hydroxyacetophenone is presented below. The vibrational wavenumbers were calculated using the DFT/B3LYP method.[4]

Table 2: Experimental and Theoretical Vibrational Frequencies and Assignments for 3-Hydroxyacetophenone (analogue).

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) | Assignment |

| O-H stretch | - | - | 3528 | Hydroxyl group stretching |

| C-H stretch (aromatic) | 3145, 3098, 3067 | 3072 | 3077-3121 | Aromatic C-H stretching |

| C-H stretch (methyl) | 3043, 2988 | 3047, 2927 | 3052, 2993, 2931 | Methyl group C-H stretching |

| C=O stretch | 1678 | 1675 | 1680 | Carbonyl group stretching |

| C=C stretch (aromatic) | 1605, 1578, 1499, 1433 | 1603, 1579 | 1593, 1587, 1494, 1433 | Aromatic ring stretching |

| C-O stretch (hydroxyl) | 1222 | 1223 | 1216 | C-O stretching of hydroxyl group |

| C-H in-plane bend | 1290, 1169 | 1277, 1175 | 1286, 1171, 1143, 1073 | Aromatic C-H in-plane bending |

| C-H out-of-plane bend | 979, 707 | 955 | 988, 951, 849, 702 | Aromatic C-H out-of-plane bending |

Data extracted from a study on 3-hydroxyacetophenone.[4]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic excitation. A smaller gap suggests higher reactivity.

For 3-hydroxyacetophenone, the calculated HOMO and LUMO energies are -8.868 eV and -5.469 eV, respectively, resulting in an energy gap of 3.399 eV.[4] This information provides an estimate for the electronic behavior of this compound.

UV-Vis Spectral Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. Theoretical calculations of electronic absorption spectra can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the probability of a particular electronic transition.

Non-Linear Optical (NLO) Properties

Non-linear optical materials have applications in various fields, including telecommunications and optical computing. The NLO response of a molecule is related to its first hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO materials.

The calculated first hyperpolarizability of 3-hydroxyacetophenone is reported to be high, suggesting that it could be a good candidate for NLO applications.[4] This implies that this compound, with its similar electronic structure, may also exhibit significant NLO properties.

Experimental and Computational Protocols

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a spectrometer (e.g., DR/Jasco FT-IR 6300) with a resolution of 2 cm⁻¹. The sample is often prepared as a KBr pellet.[4]

-

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using an instrument like the Bruker RFS 100/s. An Nd:YAG laser with an excitation wavelength of 1064 nm and a maximal power of 150 mW is commonly used.[4]

Computational Protocols

-

Software: Quantum chemical calculations are typically performed using software packages like Gaussian.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for studying organic molecules.

-

Basis Set: A common basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

-

Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated from the optimized geometry to obtain theoretical IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors.

-

Electronic Property Calculation: HOMO and LUMO energies, as well as NLO properties like hyperpolarizability, are calculated from the optimized electronic structure.

Conclusion

This technical guide has provided a detailed theoretical examination of the molecular structure and properties of this compound. By combining the limited direct computational data with insights from analogous molecules, a comprehensive picture of its conformational preferences, vibrational signatures, electronic characteristics, and potential for non-linear optical applications has been presented. The detailed experimental and computational protocols offer a roadmap for further research in this area. The presented data and visualizations serve as a valuable resource for researchers and professionals in drug development and materials science, facilitating a deeper understanding of this important chemical intermediate. Further dedicated theoretical and experimental studies are encouraged to build upon this foundational knowledge.

References

Biological activity screening of 3'-Methoxyacetophenone derivatives

An In-depth Technical Guide to the Biological Activity Screening of 3'-Methoxyacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenones are a class of organic compounds featuring an acetyl group attached to a benzene (B151609) ring.[1] They are prevalent in various natural sources and have attracted considerable scientific interest due to their diverse pharmacological properties.[1][2] this compound, a specific acetophenone (B1666503) derivative, serves as a versatile intermediate and building block in the synthesis of a wide array of organic compounds, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] Its derivatives, synthesized through modifications of its carbonyl group and methoxy-substituted phenyl ring, have been the subject of extensive research for their potential therapeutic applications.[3]

This guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It includes a compilation of quantitative data, detailed experimental protocols for activity screening, and visualizations of key synthetic and signaling pathways to facilitate further research and drug development.

Biological Activities and Data Presentation

The biological activities of acetophenone derivatives are largely influenced by the type and position of substituents on the phenyl ring.[1] The addition of functional groups like hydroxyls, or the synthesis of hybrid molecules such as chalcones, tetrazoles, and flavonoids, can significantly modulate the pharmacological profile of the parent compound.[5][6]

Anticancer and Cytotoxic Activity

Derivatives of methoxy-substituted acetophenones, particularly chalcones, have shown promising anticancer effects.[7][8] The antiproliferative activity is often evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Methoxyacetophenone Derivatives

| Compound Class | Derivative/Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Chalcone | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Colorectal & Prostatic Cancer | 2.6–5.1 µM (at 48h) | [8] |

| Chalcone | Various Synthetic Chalcones | MCF-7 (Breast), A549 (Lung), PC3 (Prostate), HT-29 (Colorectal) | IC50 < 20 µg/mL for several compounds | [9] |

| Hydrazide Derivative | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in screen | [10] |

| Hydrazide Derivative | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | MDA-MB-231 (Breast) | Reduced viability to 46.2 ± 5.0% |[10] |

Antimicrobial Activity

Hydroxyacetophenone-tetrazole hybrids and other derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[5][11] Enhanced lipophilicity, often achieved through structural modifications, is believed to facilitate transport across microbial cell membranes.[5]

Table 2: Antimicrobial Activity of Hydroxyacetophenone Derivatives

| Compound Class | Test Organism | Method | Result | Reference |

|---|---|---|---|---|

| Hydroxyacetophenone-Tetrazole Hybrids (4a-4f, 5d-5f) | Gram-positive & Gram-negative bacteria, Fungi | Broth Microdilution | MIC values: 4 to 128 µg/mL | [5][11] |

| Thiosemicarbazone Derivative (Compound 4) | E. coli | Agar Disc-Diffusion | 18 mm zone of inhibition | [5][12] |

| Thiosemicarbazone Derivative (Compound 4) | K. pneumoniae | Agar Disc-Diffusion | 20 mm zone of inhibition | [5][12] |

| Indole Hybrid (Compound 3) | E. coli | Agar Disc-Diffusion | 14 mm zone of inhibition | [5][12] |

| Indole Hybrid (Compound 3) | K. pneumoniae | Agar Disc-Diffusion | 20 mm zone of inhibition |[5][12] |

Anti-inflammatory Activity

Certain acetophenone derivatives exhibit significant anti-inflammatory effects.[13][14] The mechanism often involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[7][15]

Table 3: Anti-inflammatory Activity of Acetophenone Derivatives

| Compound | Model | Metric | Result | Reference |

|---|---|---|---|---|

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | TPA-induced mouse ear edema | % Inhibition | 70.10% | [14][16] |

| DHAP (91.78 µM) | LPS-stimulated J774A.1 macrophages | Inhibition of NO production | 38.96% | [14][16] |

| DHAP (91.78 µM) | LPS-stimulated J774A.1 macrophages | Inhibition of TNF-α production | 59.14% | [14][16] |

| DHAP (91.78 µM) | LPS-stimulated J774A.1 macrophages | Inhibition of IL-1β production | 55.56% | [14][16] |

| DHAP (91.78 µM) | LPS-stimulated J774A.1 macrophages | Inhibition of IL-6 production | 51.62% | [14][16] |

| 2'-Hydroxy-5'-Methoxyacetophenone (2H5M) | LPS-stimulated BV-2 & RAW264.7 cells | Inhibition of NO & TNF-α | Significant, dose-dependent |[15] |

Antioxidant Activity

The antioxidant potential of acetophenones is often linked to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups on the aromatic ring.[1]

Table 4: Antioxidant Activity of Acetophenone Derivatives

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [14][16] |

| N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide derivative | DPPH Radical Scavenging | ~1.4 times more active than ascorbic acid | [10] |

| 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivative (D4) | ABTS Radical Scavenging | More potent than standard | |

Experimental Protocols

Detailed and reproducible methodologies are critical for screening and validating the biological activity of novel compounds.[1]

Protocol for Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[7]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol for Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same medium.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium with no microbes).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Protocol for Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[1]

-

DPPH Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[1]

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.[1]

-

Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol for Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in LPS-stimulated macrophage cells.[15]

-

Cell Culture: Culture macrophage cells (e.g., RAW264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess Reagent System.[15]

-

Data Analysis: Compare the nitrite concentrations in treated wells to the LPS-only control to determine the percentage inhibition of NO production.

Visualizations: Workflows and Pathways

Synthesis and Screening Workflow

The general process for identifying biologically active derivatives involves synthesis followed by a cascade of screening assays.

Chalcone Synthesis Pathway

Chalcones are important precursors to flavonoids and are typically synthesized via a Claisen-Schmidt condensation reaction.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. benchchem.com [benchchem.com]